![molecular formula C5H4F2N2O2 B1474270 6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1706456-86-1](/img/structure/B1474270.png)
6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Pyrimidine-2,4(1H,3H)-dione is a type of organic compound known as a pyrimidinedione, which is a pyrimidine with two ketone groups located at positions 2 and 4 . It’s a part of a larger class of compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
While specific synthesis methods for “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” are not available, there are general methods for synthesizing similar compounds. For instance, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized by ball-milling without any catalyst .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. The molecular formula of pyrimidine-2,4(1H,3H)-dione is C4H4N2O3 .Chemical Reactions Analysis
The chemical reactions involving pyrimidine-2,4(1H,3H)-dione derivatives can vary widely depending on the specific substituents present in the molecule. For instance, pyrimido[4,5-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods such as melting point determination, solubility testing, etc. The molar mass of pyrimidine-2,4(1H,3H)-dione is 128.087 .Scientific Research Applications
Fungicidal Activity
Pyrimidinamine derivatives, including “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione”, have been found to exhibit excellent fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been particularly effective in controlling corn rust .
Pesticide Resistance
Pyrimidinamine derivatives are also being explored for their potential in combating pesticide resistance . With the increasing evolution of pesticide resistance, these compounds offer a new mode of action that differs from existing pesticides, making them a promising avenue for future research .
Solvent-Free Synthesis
“6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” can be synthesized using a solvent-free method . This method, which involves ball-milling and does not require any catalyst, is environmentally friendly and affords high yields . It also uses a simple workup procedure .
Green Chemistry
The solvent-free synthesis method aligns with the principles of green chemistry . It reduces the burden of organic solvent disposal and enhances the rate of many organic reactions . This makes it an economically and environmentally viable method for the synthesis of “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione”.
Antimicrobial Activity
Some 2,6-didisubstituted pyrimidine derivatives have shown antimicrobial activity against various bacterial species . While it’s not specified whether “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” was among the compounds tested, this suggests potential antimicrobial applications for this class of compounds.
Pharmaceutical Applications
Pyrimidine derivatives, including “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione”, are of high interest in the pharmaceutical field due to their diverse biological properties . They have shown potential as antitumor, analgesic, antibacterial, and fungicidal agents .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(difluoromethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGVZFBXORDQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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